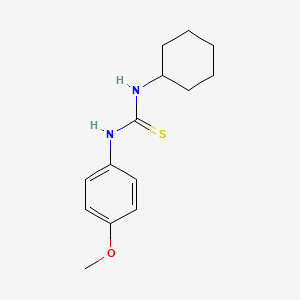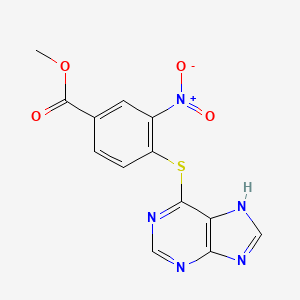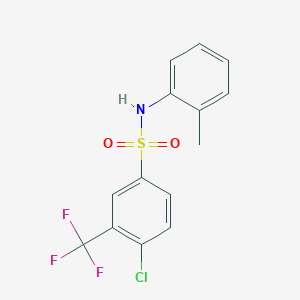
N-cyclohexyl-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(4-methoxyphenyl)thiourea, also known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CCT is a white crystalline powder that is soluble in organic solvents and has a melting point of 178-180°C.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, N-cyclohexyl-N'-(4-methoxyphenyl)thiourea may disrupt various cellular processes, including cell growth and differentiation, leading to its anti-cancer properties. N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis, contributing to its potential use in the treatment of diabetes.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of insulin secretion, and the activation of the AMPK pathway. Additionally, N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-N'-(4-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity, making it a safer alternative to other chemicals. Additionally, N-cyclohexyl-N'-(4-methoxyphenyl)thiourea is readily available and relatively inexpensive, making it accessible to researchers. However, one limitation of using N-cyclohexyl-N'-(4-methoxyphenyl)thiourea is its low solubility in water, which may limit its application in aqueous environments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(4-methoxyphenyl)thiourea, including its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N'-(4-methoxyphenyl)thiourea and its potential side effects. Furthermore, the development of more efficient synthesis methods for N-cyclohexyl-N'-(4-methoxyphenyl)thiourea may lead to its wider application in various fields.
Méthodes De Synthèse
N-cyclohexyl-N'-(4-methoxyphenyl)thiourea can be synthesized using several methods, including the reaction of cyclohexylamine and 4-methoxyphenyl isothiocyanate in an organic solvent, such as dichloromethane. The reaction is carried out under reflux with stirring for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis include the use of different amines and isothiocyanates, such as benzylamine and 4-methoxyphenyl isothiocyanate.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields. In medicine, N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has also been investigated for its potential use in the treatment of diabetes, as it has been shown to increase insulin secretion and improve glucose tolerance. In agriculture, N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has been studied for its ability to enhance plant growth and protect against fungal and bacterial pathogens. Additionally, N-cyclohexyl-N'-(4-methoxyphenyl)thiourea has been used in the synthesis of various organic compounds, such as dyes and polymers.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDSYLDBCESRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-methoxyphenyl)thiourea | |
CAS RN |
15863-22-6 |
Source


|
| Record name | NSC131965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5533580.png)
![3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533591.png)
![2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533594.png)
![2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5533602.png)
![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5533611.png)
![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)
![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)

![4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
![1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5533648.png)
![2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B5533652.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5533655.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea](/img/structure/B5533661.png)
